molecular formula C9H8N2O B8653829 4-(2-Oxopropyl)pyridine-3-carbonitrile CAS No. 23580-77-0

4-(2-Oxopropyl)pyridine-3-carbonitrile

Cat. No.: B8653829
CAS No.: 23580-77-0
M. Wt: 160.17 g/mol
InChI Key: AAVSZDJOPRPCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxopropyl)pyridine-3-carbonitrile is a pyridine-based compound featuring a cyano group at the 3-position and a 2-oxopropyl substituent at the 4-position. Pyridine-3-carbonitriles are recognized intermediates in synthesizing pharmaceuticals and agrochemicals due to their reactivity and ability to form hydrogen bonds via the cyano group . The 2-oxopropyl moiety may enhance solubility or participate in keto-enol tautomerism, influencing reactivity and intermolecular interactions .

Properties

CAS No.

23580-77-0

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-(2-oxopropyl)pyridine-3-carbonitrile

InChI

InChI=1S/C9H8N2O/c1-7(12)4-8-2-3-11-6-9(8)5-10/h2-3,6H,4H2,1H3

InChI Key

AAVSZDJOPRPCDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=NC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between 4-(2-Oxopropyl)pyridine-3-carbonitrile and analogous compounds:

Compound Name Molecular Formula Key Substituents Structural Features Reported Applications
4-(2-Oxopropyl)pyridine-3-carbonitrile (hypothetical) C9H8N2O 3-cyano, 4-(2-oxopropyl) Potential keto-enol tautomerism; planar pyridine ring Not explicitly reported
6-(2H-1,3-Benzodioxol-5-yl)-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (A963630) C17H12F3N3O3S 3-cyano, 4-CF3, 2-(2-oxopropylsulfanyl), 6-benzodioxol Bulky benzodioxol and trifluoromethyl groups; increased lipophilicity Pharmaceutical intermediates
6-Isopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C10H12N2O 3-cyano, 2-oxo, 4-methyl, 6-isopropyl Non-aromatic dihydropyridine ring; steric hindrance from isopropyl Antimicrobial agents (inferred)
2-Benzylamino-4-p-tolyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile C23H21N3 3-cyano, 4-p-tolyl, 2-benzylamino Fused cyclopentane ring; dihedral angle ~51° between pyridine and benzene rings Not reported

Key Observations:

  • Substituent Effects : The 2-oxopropyl group in 4-(2-Oxopropyl)pyridine-3-carbonitrile distinguishes it from bulkier analogs like A963630, which incorporates a trifluoromethyl group and benzodioxol ring. These substituents significantly alter lipophilicity and electronic properties, impacting solubility and reactivity .
  • Ring Planarity : Pyridine rings in most analogs (e.g., compounds in ) exhibit near-planar geometries (r.m.s. deviation ≤ 0.002 Å), suggesting minimal steric distortion. However, dihedral angles between pyridine and aryl substituents vary (45–54°), affecting molecular packing and crystallinity .
  • Biological Activity: While 4-(2-Oxopropyl)pyridine-3-carbonitrile lacks direct activity reports, structurally related cyanopyridines with amino or sulfanyl groups (e.g., ) show antimicrobial properties, highlighting the role of substituents in bioactivity.

Crystallographic and Computational Analysis

  • Crystallography : Compounds like those in are analyzed using SHELX programs, which refine small-molecule structures with high precision. The planar pyridine rings and substituent orientations are validated via these tools .
  • Computational Modeling : Substituent electronic effects (e.g., electron-withdrawing CF3 in A963630) can be modeled to predict reactivity and intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.